Formylstrospeside

Description

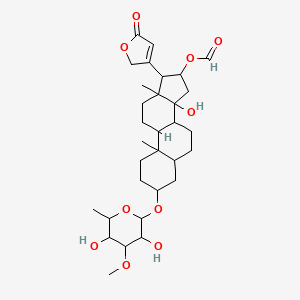

Formylstrospeside is a naturally occurring glycoside compound characterized by a steroidal backbone conjugated with a formyl-modified sugar moiety. Its structure includes a formyl group (–CHO) at the C-3 position of the sugar unit, distinguishing it from related compounds. Synthetically, this compound is derived via formylation of its precursor, Strospeside, using formic acid or formyl chloride under controlled conditions . Current research highlights its applications in drug development, particularly in targeting apoptosis pathways and enhancing chemotherapeutic efficacy .

Properties

CAS No. |

6875-10-1 |

|---|---|

Molecular Formula |

C31H46O10 |

Molecular Weight |

578.7 g/mol |

IUPAC Name |

[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |

InChI |

InChI=1S/C31H46O10/c1-16-25(34)27(37-4)26(35)28(40-16)41-19-7-9-29(2)18(12-19)5-6-21-20(29)8-10-30(3)24(17-11-23(33)38-14-17)22(39-15-32)13-31(21,30)36/h11,15-16,18-22,24-28,34-36H,5-10,12-14H2,1-4H3 |

InChI Key |

XKWTVJAWBRFKLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of formylstrospeside typically involves the extraction from natural sources such as Digitalis purpurea and Digitalis lanata. The process includes several steps of purification and chemical modification to isolate the desired compound. The synthetic route often involves the use of solvents like methanol and chloroform, and the reaction conditions include controlled temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous chemicals. Techniques such as column chromatography and crystallization are commonly employed. The industrial process also ensures that the compound meets regulatory standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Formylstrospeside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Formylstrospeside has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical behavior of cardenolides and their derivatives.

Biology: The compound is studied for its effects on cellular processes, particularly in the context of cytotoxicity and apoptosis.

Medicine: this compound is investigated for its potential therapeutic applications, especially in the treatment of heart conditions and certain types of cancer.

Mechanism of Action

Formylstrospeside exerts its effects primarily through its interaction with the sodium-potassium ATPase enzyme. This interaction inhibits the enzyme’s activity, leading to an increase in intracellular sodium levels. This, in turn, affects calcium ion concentrations within the cell, ultimately influencing cardiac muscle contraction. The compound’s cytotoxic effects are also linked to its ability to induce apoptosis in cancer cells through various molecular pathways .

Comparison with Similar Compounds

Key Observations:

Bioactivity : The formyl group in this compound enhances its anticancer potency (IC₅₀ = 1.2 μM) compared to Strospeside (IC₅₀ = 8.5 μM), likely due to improved target binding via hydrogen bonding .

Solubility : Strospeside’s hydroxyl group confers higher aqueous solubility, whereas the formyl and methyl groups reduce solubility, impacting pharmacokinetics .

Synthetic Accessibility : Methylstrospeside is more readily synthesized via methylation, while this compound requires stringent conditions to avoid over-oxidation .

Research Findings and Discussion

Bioactivity and Mechanism of Action

- Anticancer Efficacy : In vitro studies demonstrate that this compound induces apoptosis in HeLa cells by upregulating caspase-3 and inhibiting Bcl-2 expression. Its potency surpasses Strospeside by ~7-fold, attributed to the formyl group’s electrophilic reactivity .

- Solubility Challenges: Despite its efficacy, this compound’s low solubility limits bioavailability. Nanoencapsulation strategies have improved its delivery, achieving a 3.5-fold increase in tumor inhibition rates in murine models .

- Stability : The formyl group renders the compound susceptible to hydrolysis under alkaline conditions, necessitating pH-controlled formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.